molecular formula C20H25NO B1392092 2-(4-Heptylbenzoyl)-4-methylpyridine CAS No. 1187165-20-3

2-(4-Heptylbenzoyl)-4-methylpyridine

Cat. No. B1392092
CAS RN: 1187165-20-3
M. Wt: 295.4 g/mol
InChI Key: RASVOTSSNLJMOG-UHFFFAOYSA-N
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Description

2-(4-Heptylbenzoyl)-4-methylpyridine, also known as MHBP, is a chemical compound that belongs to the family of pyridine derivatives. It is widely used in scientific research for its potential as a therapeutic agent in various diseases.

Scientific Research Applications

Supramolecular Associations

The study of hydrogen-bonded supramolecular associations in organic acid-base salts, involving compounds similar to 2-(4-Heptylbenzoyl)-4-methylpyridine, has revealed intricate molecular interactions. These interactions are crucial in the formation of 1D–3D framework structures due to various non-covalent interactions (Khalib et al., 2014).

Molecular and Crystal Structures

Research into the molecular and crystal structures of organic acid-base salts derived from compounds structurally related to 2-(4-Heptylbenzoyl)-4-methylpyridine has provided insights into their crystallization processes and the role of noncovalent interactions in crystal packing (Thanigaimani et al., 2015).

Hydrogenation and Hydrodesulfurization Studies

Studies have shown that compounds like 2-(4-Heptylbenzoyl)-4-methylpyridine can influence hydrogenation pathways in hydrodesulfurization processes. These findings are significant for understanding catalytic reactions in industrial chemistry (Egorova & Prins, 2004).

Electroluminescent Properties in Platinum Complexes

Research into the electroluminescent properties of mono-cyclometalated platinum complexes using related compounds has led to the development of materials with potential applications in light-emitting devices (Ionkin, Marshall, & Wang, 2005).

Corrosion Inhibition

The effect of 2-amino-4-methylpyridine, a compound similar to 2-(4-Heptylbenzoyl)-4-methylpyridine, on corrosion behavior in metals has been studied, indicating its potential as a corrosion inhibitor (Mert et al., 2014).

Electrophoretic Separation Optimization

Investigations into the optimization of pH for the electrophoretic separation of methylpyridines have implications for analytical chemistry techniques (Wren, 1991).

properties

IUPAC Name

(4-heptylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)20(22)19-15-16(2)13-14-21-19/h9-15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASVOTSSNLJMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Heptylbenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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